molecular formula C16H31NO3 B554907 N-Myristoylglycine CAS No. 14246-55-0

N-Myristoylglycine

Cat. No.: B554907
CAS No.: 14246-55-0
M. Wt: 285.42 g/mol
InChI Key: DYUGTPXLDJQBRB-UHFFFAOYSA-N
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Description

Myristoyl Glycine is a lipidated amino acid and fatty amide, known scientifically as N-Myristoylglycine. It is an endogenous metabolite, meaning it is naturally produced within the body. This compound is characterized by the presence of a myristoyl group, derived from myristic acid, attached to the glycine amino acid. Myristic acid is a 14-carbon saturated fatty acid, systematically named n-tetradecanoic acid .

Scientific Research Applications

Chemistry

In chemistry, Myristoyl Glycine is used as a model compound to study lipidation processes and amide bond formation. It serves as a reference in the synthesis of other lipidated amino acids and peptides.

Biology

Myristoyl Glycine plays a role in cellular processes such as membrane targeting and protein-protein interactions. It is involved in the post-translational modification of proteins, influencing their localization and function within the cell .

Medicine

In medicine, Myristoyl Glycine has potential therapeutic applications. It has been studied for its role in inducing browning of adipocytes, which could have implications in obesity treatment and metabolic regulation .

Industry

In the industrial sector, Myristoyl Glycine is used in the formulation of cosmetics and personal care products due to its emollient properties. It helps in enhancing the texture and stability of formulations.

Mechanism of Action

Target of Action

Myristoyl-Gly-OH, also known as N-Myristoylglycine, primarily targets proteins in eukaryotic cells . The compound specifically interacts with the alpha-amino group of an N-terminal glycine residue of many eukaryotic and viral proteins . The primary role of these targets is to regulate cellular signaling pathways in several biological processes, especially in carcinogenesis and immune function .

Mode of Action

The mode of action of Myristoyl-Gly-OH involves a process called myristoylation . This is a cotranslational lipidic modification catalyzed by the ubiquitous eukaryotic enzyme, N-myristoyltransferase (NMT) . The attachment of a myristoyl group increases specific protein-protein interactions, leading to the subcellular localization of myristoylated proteins with their signaling partners .

Biochemical Pathways

Myristoylation affects various biochemical pathways. It plays a crucial role in initiating many immune cell signaling cascades . For instance, it has implications during myelopoiesis, innate immune response, lymphopoiesis for T cells, and the formation of the immunological synapse . Furthermore, myristoylation is involved in host defense against microbial and viral infections .

Pharmacokinetics

The process of myristoylation, which the compound is involved in, occurs cotranslationally in eukaryotes . This suggests that the compound may be rapidly utilized in the cell following its synthesis.

Result of Action

The result of Myristoyl-Gly-OH’s action is the regulation of cellular signaling pathways in several biological processes . This regulation is especially significant in carcinogenesis and immune function . Furthermore, myristoylation, the process that Myristoyl-Gly-OH is involved in, is crucial in host defense against microbial and viral infections .

Action Environment

The action environment of Myristoyl-Gly-OH is primarily within the cellular context, where it interacts with proteins to regulate various biological processes

Safety and Hazards

According to the safety data sheet, N-Myristoylglycine is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) .

Future Directions

The field of myristoylation has led to the understanding of the significance of protein myristoylation in regulating cellular signaling pathways in several biological processes . Future research could further investigate into the dynamics of myristoylation-dependent immune regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myristoyl Glycine typically involves the reaction of myristic acid with glycine. This process can be carried out through a condensation reaction, where the carboxyl group of myristic acid reacts with the amino group of glycine, forming an amide bond. The reaction is usually facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of Myristoyl Glycine can be scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Myristoyl Glycine can undergo various chemical reactions, including:

    Oxidation: The fatty acid chain can be oxidized to form different functional groups.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The glycine moiety can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Comparison with Similar Compounds

Similar Compounds

    Palmitoyl Glycine: Similar to Myristoyl Glycine but with a palmitic acid (16-carbon) chain.

    Stearoyl Glycine: Contains a stearic acid (18-carbon) chain.

    Lauryl Glycine: Features a lauric acid (12-carbon) chain.

Uniqueness

Myristoyl Glycine is unique due to its specific 14-carbon chain length, which imparts distinct biophysical properties. This chain length is optimal for certain protein interactions and membrane associations, making it particularly effective in its biological roles compared to other lipidated glycines.

Properties

IUPAC Name

2-(tetradecanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(19)20/h2-14H2,1H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUGTPXLDJQBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162047
Record name N-Myristoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Myristoylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013250
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14246-55-0
Record name N-Myristoylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14246-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Myristoylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014246550
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Myristoylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-MYRISTOYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84UK82T430
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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